

"N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride structural analogues"

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Compound of Interest

N-(4-(2,4-dimethylphenyl)thiazol2-yl)benzamide hydrochloride

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An In-depth Technical Guide on N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide

Hydrochloride Structural Analogues for Researchers, Scientists, and Drug Development

Professionals.

Introduction

The N-(4-phenylthiazol-2-yl)benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Thiazole-containing compounds are known to exhibit properties including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1][2] The central thiazole ring acts as a versatile scaffold that can be readily functionalized at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide focuses on the structural analogues of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride, exploring their synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Core Structure

The core structure consists of a 2-aminothiazole moiety where the amino group is acylated with a benzoyl group, and the 4-position of the thiazole ring is substituted with a phenyl ring. In our specific case of interest, this phenyl ring is further substituted with two methyl groups at the 2 and 4 positions.



Synthesis of the Thiazole Core and its Analogues

The synthesis of the N-(4-phenylthiazol-2-yl)benzamide scaffold and its analogues generally follows the well-established Hantzsch thiazole synthesis, followed by an amidation reaction.

Experimental Protocol: Hantzsch Thiazole Synthesis

The initial step involves the synthesis of the 2-amino-4-phenylthiazole core. This is typically achieved through the condensation of an α -haloketone with a thiourea derivative. A common variation involves the in-situ formation of the α -haloketone.

Materials:

- Substituted acetophenone (e.g., 2,4-dimethylacetophenone)
- Thiourea
- Iodine
- Methanol or Ethanol
- · Diethyl ether
- · Ammonium hydroxide

Procedure:

- A mixture of the substituted acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in a round-bottom flask for 12 hours.[1]
- After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.[1]
- The mixture is then cooled to room temperature and poured into an ammonium hydroxide solution.[1]
- The resulting crude product, the 2-amino-4-(substituted-phenyl)thiazole, is collected and recrystallized from methanol.[1]



Experimental Protocol: Amidation

The final step is the acylation of the 2-amino group of the thiazole core with a substituted benzoyl chloride.

Materials:

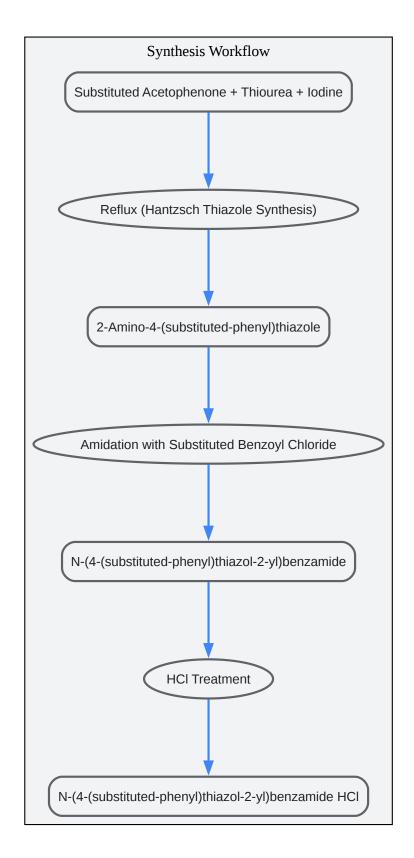
- 2-amino-4-(substituted-phenyl)thiazole
- Substituted benzoyl chloride (e.g., benzoyl chloride)
- · Dry pyridine or another suitable base
- Appropriate solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

- The 2-amino-4-(substituted-phenyl)thiazole is dissolved in a suitable dry solvent containing a base like pyridine or triethylamine.
- The substituted benzoyl chloride is added dropwise to the solution, typically at 0°C.
- The reaction mixture is then stirred at room temperature for a specified period until the reaction is complete (monitored by TLC).
- Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any unreacted starting materials.
- The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography or recrystallization to yield the desired N-(4-(substituted-phenyl)thiazol-2-yl)benzamide.
- For the hydrochloride salt, the purified product is dissolved in a suitable solvent and treated with a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether or isopropanol). The resulting precipitate is collected by filtration.



A generalized workflow for the synthesis is depicted in the following diagram:



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Caption: General synthetic workflow for N-(4-phenylthiazol-2-yl)benzamide hydrochloride analogues.

Structure-Activity Relationship (SAR) Studies

The biological activity of N-(4-phenylthiazol-2-yl)benzamide analogues can be modulated by introducing various substituents on both the phenyl ring at the 4-position of the thiazole and the benzoyl moiety.

Modifications on the 4-Phenyl Ring of the Thiazole

Substituents on the phenyl ring at the 4-position of the thiazole can influence the compound's steric and electronic properties, which in turn can affect its binding to biological targets.



R1 (Position on 4- Phenyl Ring)	R2 (Position on 4- Phenyl Ring)	Observed Activity/Significanc e	Reference
Н	Н	Baseline structure for comparison.	[1]
2-CH3	4-CH3	The core structure of interest, likely imparting specific lipophilicity and conformational preferences.	N/A
4-Cl	Н	Often enhances activity in anticancer and antimicrobial compounds.[3]	[3]
Various Amino Acids and Peptides	-	Incorporation of amino acid and peptide moieties has been shown to yield compounds with significant antifungal and anthelmintic activities.[1]	[1]

Modifications on the Benzoyl Moiety

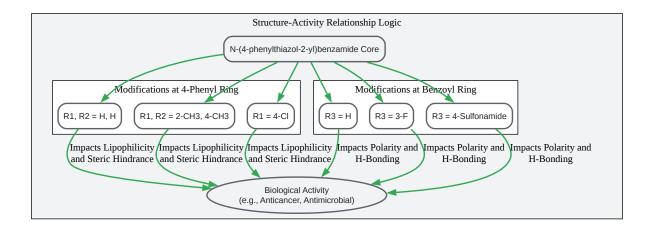
The benzoyl group offers another site for modification. Substituents on this phenyl ring can alter the molecule's polarity, hydrogen bonding capacity, and overall shape.



R3 (Position on Benzoyl Ring)	Observed Activity/Significance	Reference
Н	Unsubstituted benzamide serves as a fundamental scaffold.	[4]
3-F	A 3-fluorophenyl substitution was found to be roughly equipotent to other active analogues in a study on ZAC antagonists.[4]	[4]
4-(N,N-diallylsulfamoyl)	This bulky group in the para- position resulted in an inactive compound in one study.[4]	[4]
4-((3-methylpiperidin-1- yl)sulfonyl)	A complex sulfonamide moiety, suggesting exploration of this group for potential biological activity.[5]	[5]

The logical relationship for SAR exploration can be visualized as follows:





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Caption: Logical flow of structure-activity relationship (SAR) studies.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for **N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride** is not defined in the provided literature, related thiazole derivatives have been shown to act on various biological targets. For instance, some act as inhibitors of specific enzymes or modulators of ion channels.[4][6]

A hypothetical signaling pathway that could be targeted by such analogues in the context of cancer, a frequently reported activity for this class of compounds[7], is presented below. This often involves the inhibition of protein kinases or the induction of apoptosis.

Caption: Potential mechanism of action for anticancer thiazole analogues.



Conclusion

The N-(4-phenylthiazol-2-yl)benzamide scaffold represents a highly adaptable and promising platform for the development of novel therapeutic agents. The synthetic accessibility through the Hantzsch reaction and subsequent amidation allows for extensive structural diversification. The structure-activity relationship data, though not specific to the 2,4-dimethylphenyl analogue, suggest that modifications to both the 4-phenyl and the benzoyl rings can significantly impact biological activity. Future research should focus on a systematic exploration of the chemical space around this core structure to identify analogues with improved potency and selectivity for various therapeutic targets. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for novel therapeutics based on this versatile scaffold.

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